4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide
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Overview
Description
4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Chemical Reactions Analysis
4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide can undergo several types of chemical reactions:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in bacterial cell division, making them potential antibacterial agents . The compound’s hydrazinyl and diphenylbutanamide groups may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[2-(2-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide |
InChI |
InChI=1S/C26H24N4O3/c31-24(27-28-25(32)19-29-18-17-20-9-7-8-14-23(20)29)15-16-26(33)30(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,17-18H,15-16,19H2,(H,27,31)(H,28,32) |
InChI Key |
YLKWAMCZUKSTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NNC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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